(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid
Overview
Description
Scientific Research Applications
1. Polymorphic Forms and Crystal Structure
A study identified a new polymorphic form of 2-(pyrimidin-2-ylsulfanyl)acetic acid, showing that unlike the previously known orthorhombic form, the molecules in this form are not planar. This discovery contributes to understanding the structural diversity and potential applications in crystal engineering (Silva et al., 2011).
2. Synthesis and Structural Properties
Research has been conducted on the synthesis of pyrimidin-2-ylamides of various compounds, with a focus on their structural properties and potential for microbiological investigation. This includes the study of compounds like 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their pyrimidin-2-ylamides (Ukrainets et al., 2009).
3. Nucleophilic and Electrophilic Reactions
Research explored nucleophilic and electrophilic reactions of isomeric methyl esters of pyrimidinyloxy acetic acid and pyrimidinyl acetic acid. The study focused on synthesizing carboxyl-group derivatives and derivatives with substituents at the pyrimidine ring's position 5 (Vainilavichyus et al., 1992).
4. Synthesis of Pyrimidine Derivatives
A study focused on the synthesis of pyrimidine-5-carbonitrile derivatives, demonstrating their potential for use in various applications, including as anticonvulsants (Shaquiquzzaman et al., 2012).
5. Synthesis of Pyrimidinyl Acetic Acid Derivatives
The synthesis and evaluation of the ionization of 2-(pyrimidin-2'-yl)acetic acid and its derivatives have been investigated, revealing insights into their chemical properties and potential applications (Brown & Waring, 1978).
6. Synthesis of Novel Derivatives
Research has been conducted on synthesizing novel derivatives of pyrimidin-2-yl)acetic acid, exploring their potential applications in various fields, such as medicinal chemistry and material science (Rudyakova et al., 2008).
properties
IUPAC Name |
2-[(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-5(2)6-3-7(12)11-9(10-6)15-4-8(13)14/h3,5H,4H2,1-2H3,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSYMAZROFACBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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